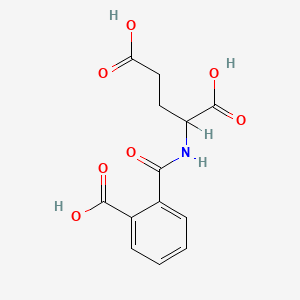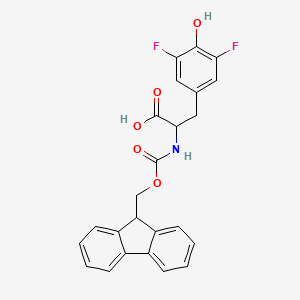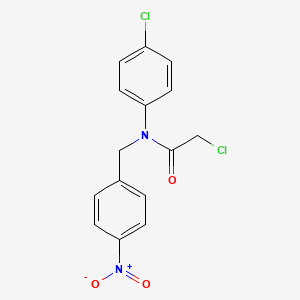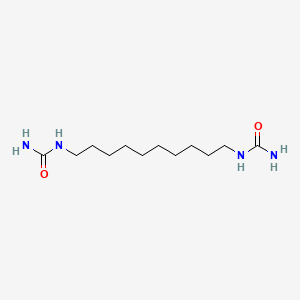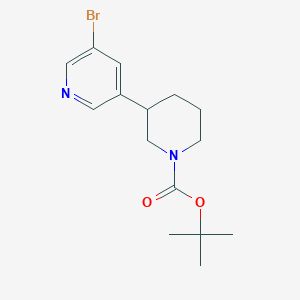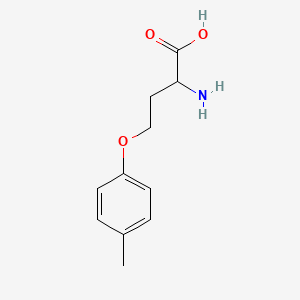
O-(4-Methylphenyl)-L-homoserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-Methylphenyl)-L-homoserine: is an organic compound characterized by the presence of a homoserine backbone with a 4-methylphenyl group attached to the oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Methylphenyl)-L-homoserine can be achieved through several methods. One common approach involves the esterification of L-homoserine with 4-methylphenol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of advanced catalytic systems and purification techniques ensures the efficient and scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions: O-(4-Methylphenyl)-L-homoserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
O-(4-Methylphenyl)-L-homoserine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which O-(4-Methylphenyl)-L-homoserine exerts its effects involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
O-(4-Methylphenyl)-L-serine: Similar structure but with a serine backbone.
O-(4-Methylphenyl)-D-homoserine: Enantiomer of the compound with different stereochemistry.
O-(4-Methylphenyl)-L-threonine: Contains a threonine backbone instead of homoserine.
Uniqueness: O-(4-Methylphenyl)-L-homoserine is unique due to its specific combination of the homoserine backbone and the 4-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-amino-4-(4-methylphenoxy)butanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-8-2-4-9(5-3-8)15-7-6-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) |
InChI Key |
PZSZNLYRQXMBBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride](/img/structure/B12303704.png)
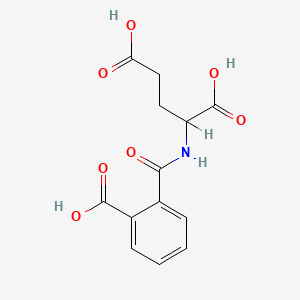


![2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B12303713.png)
